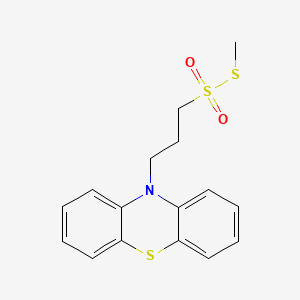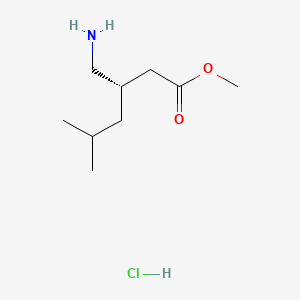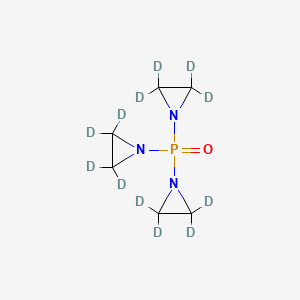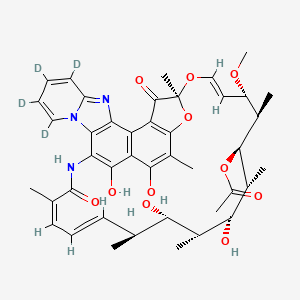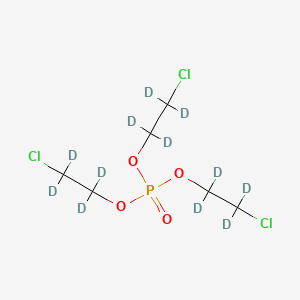
Tris(2-chloroethyl)phosphate-d12
Overview
Description
Tris(2-chloroethyl)phosphate-d12 is a deuterium-labeled version of Tris(2-chloroethyl)phosphate, a compound widely used as a flame retardant. The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of the compound. The molecular formula of this compound is (ClCD2CD2O)3P(O), and it has a molecular weight of 297.56 g/mol .
Mechanism of Action
Target of Action
Tris(2-chloroethyl)phosphate-d12, a deuterium-labeled compound, primarily targets molecules such as proteins and nucleic acids . It serves as a phosphorylating agent, capable of transferring a phosphate group from one molecule to another .
Mode of Action
Upon binding to its targets, this compound instigates phosphorylation . This process induces structural and functional alterations in these molecules . The phosphorylation event is a key mechanism that regulates the activity of proteins and nucleic acids, thereby influencing various cellular processes.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the phosphorylation pathway . Phosphorylation is a critical post-translational modification that regulates protein function. It can activate or deactivate enzymes, alter protein localization, and promote or disrupt protein interactions. Thus, the phosphorylation induced by this compound can have significant downstream effects on various cellular processes.
Result of Action
The result of this compound action is the alteration of the structure and function of its target molecules . By inducing phosphorylation, it can modulate the activity of proteins and nucleic acids, leading to changes in various cellular processes .
Biochemical Analysis
Biochemical Properties
Tris(2-chloroethyl)phosphate-d12 serves as a phosphorylating agent, exhibiting the capability to transfer a phosphate group from one molecule to another . Upon binding to molecules such as proteins or nucleic acids, this compound instigates phosphorylation, thereby inducing structural and functional alterations in these molecules .
Cellular Effects
The effects of this compound on cells are primarily through its role as a phosphorylating agent. By inducing phosphorylation in proteins and nucleic acids, it can alter their structure and function, influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to transfer a phosphate group to other molecules. This phosphorylation process can lead to significant changes in the structure and function of the target molecules, potentially affecting enzyme activity, binding interactions with other biomolecules, and gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the degradation of Tris(2-chloroethyl)phosphate can be achieved in certain conditions
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Subchronic administration of Tris(2-chloroethyl)phosphate has been shown to cause increased liver weight in rats and mice
Metabolic Pathways
Its role as a phosphorylating agent suggests that it may interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its solubility in organic solvents , it may interact with various transporters or binding proteins, influencing its localization or accumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(2-chloroethyl)phosphate-d12 can be synthesized by reacting deuterated 2-chloroethanol with phosphorus oxychloride. The reaction typically occurs in the presence of a catalyst such as sodium metavanadate at a temperature of around 50°C . The reaction mixture is then neutralized, washed with water, and subjected to vacuum distillation to remove low-boiling impurities.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure high purity and yield. The final product is often packaged under inert conditions to prevent contamination and degradation .
Chemical Reactions Analysis
Types of Reactions
Tris(2-chloroethyl)phosphate-d12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Tris(2-chloroethyl)phosphate-d12 is extensively used in scientific research for various applications:
Chemistry: Used as a flame retardant and plasticizer in polymer chemistry.
Biology: Employed in studies involving deuterium-labeled compounds to understand metabolic pathways.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the manufacturing of flame-retardant materials and as a stabilizer in various industrial processes
Comparison with Similar Compounds
Similar Compounds
Tris(2-chloroethyl)phosphate: The non-deuterated version, commonly used as a flame retardant.
Tris(2,3-dibromopropyl)phosphate: Another flame retardant with similar applications.
Triphenyl phosphate: Used as a flame retardant and plasticizer but with different chemical properties
Uniqueness
Tris(2-chloroethyl)phosphate-d12 is unique due to its deuterium labeling, which makes it particularly useful in scientific research for studying metabolic and pharmacokinetic profiles. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various experimental setups .
Properties
IUPAC Name |
tris(2-chloro-1,1,2,2-tetradeuterioethyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl3O4P/c7-1-4-11-14(10,12-5-2-8)13-6-3-9/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUQLFOMPYWACS-LBTWDOQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OP(=O)(OCCCl)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)OP(=O)(OC([2H])([2H])C([2H])([2H])Cl)OC([2H])([2H])C([2H])([2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
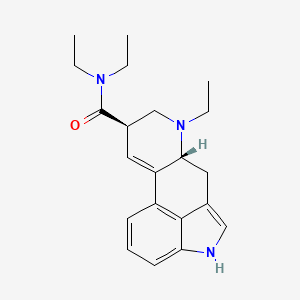

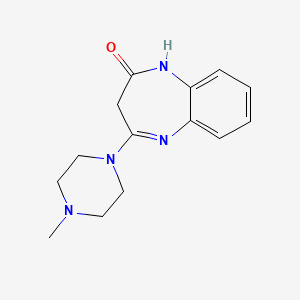
![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester](/img/structure/B588475.png)
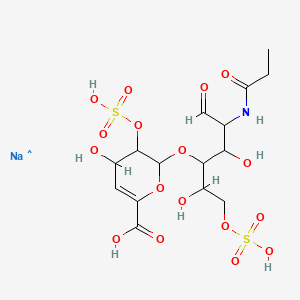
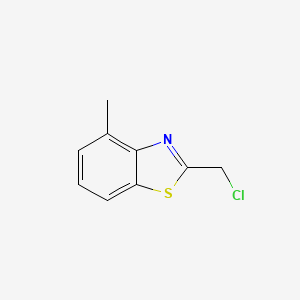
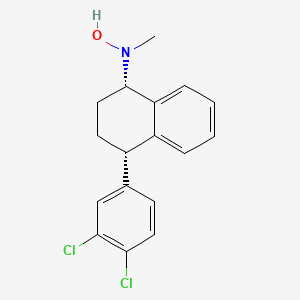
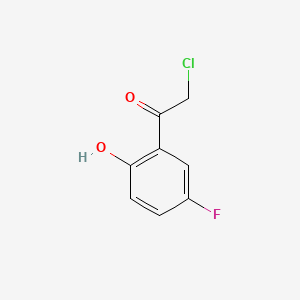
![D-[UL-13C5]Ribose](/img/structure/B588482.png)
